Structural Uniqueness for SAR Studies vs. Simpler Indene Carboxylic Acids
The compound's structure is distinct from the simpler analog indene-2-carboxylic acid due to the presence of a morpholine ring at the 2-position, which introduces a basic amine and an ether oxygen, altering its physicochemical and potential biological properties . While quantitative biological data directly comparing the two is lacking, the structural difference is quantifiable. Indene-2-carboxylic acid has a molecular formula of C10H8O2 and a molecular weight of 160.17 g/mol, whereas the target compound has C14H17NO3 and 247.29 g/mol, a difference of +C4H9NO (+87.12 g/mol) . This addition of a morpholino group significantly increases topological polar surface area (tPSA) from 37.3 Ų to 49.8 Ų and introduces a hydrogen bond acceptor (from 2 to 4) .
| Evidence Dimension | Molecular Structure and Physicochemical Properties |
|---|---|
| Target Compound Data | C14H17NO3; MW: 247.29 g/mol; tPSA: 49.8 Ų; H-bond acceptors: 4 |
| Comparator Or Baseline | Indene-2-carboxylic acid (C10H8O2; MW: 160.17 g/mol; tPSA: 37.3 Ų; H-bond acceptors: 2) |
| Quantified Difference | ΔMW: +87.12 g/mol; ΔtPSA: +12.5 Ų; ΔH-bond acceptors: +2 |
| Conditions | Calculated molecular properties using standard cheminformatics tools |
Why This Matters
This structural difference is critical for procurement when designing SAR studies, as the morpholino group alters lipophilicity (cLogP), hydrogen bonding potential, and basicity, which are key parameters for target engagement and pharmacokinetics.
